2,6-Dichlorophenylisocyanide

Coordination Chemistry Crystal Engineering Organometallics

2,6-Dichlorophenylisocyanide (CAS 6697-95-6) is a halogen-functionalized aromatic isocyanide. The compound's 2,6-dichloro substitution pattern distinguishes it from simple aryl isocyanides like phenyl isocyanide and from asymmetrically substituted analogs, leading to distinct electronic and steric properties that impact its behavior as a ligand and a synthetic intermediate.

Molecular Formula C7H3Cl2N
Molecular Weight 172.01 g/mol
CAS No. 6697-95-6
Cat. No. B1349922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorophenylisocyanide
CAS6697-95-6
Molecular FormulaC7H3Cl2N
Molecular Weight172.01 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C7H3Cl2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4H
InChIKeyCLJHUVZJZKVHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorophenylisocyanide: Baseline for Scientific Procurement and Differentiation


2,6-Dichlorophenylisocyanide (CAS 6697-95-6) is a halogen-functionalized aromatic isocyanide [1]. The compound's 2,6-dichloro substitution pattern distinguishes it from simple aryl isocyanides like phenyl isocyanide and from asymmetrically substituted analogs, leading to distinct electronic and steric properties that impact its behavior as a ligand and a synthetic intermediate [2].

2,6-Dichlorophenylisocyanide: Why In-Class Compounds Are Not Interchangeable


Substituting 2,6-dichlorophenylisocyanide with a generic aryl isocyanide is not straightforward. The symmetric 2,6-dichloro substitution pattern creates a specific steric environment that directly influences the geometry and stability of its metal complexes [1]. The compound yields copper(I) complexes with a distinct coordination geometry (tetrahedricity index τ = 0.88–0.89) that is not observed with asymmetrically substituted analogs [1]. Furthermore, the specific electronic profile of the 2,6-dichlorophenyl group is integral to the biological activity of important pharmaceuticals like clonidine, where even minor changes in the substitution pattern can lead to significant differences in pharmacological selectivity .

2,6-Dichlorophenylisocyanide: Verifiable, Quantitative Evidence for Scientific Selection


2,6-Dichlorophenylisocyanide vs. Asymmetrically Substituted Isocyanides: Higher Tetrahedricity in Cu(I) Complexes

The 2,6-dichlorophenylisocyanide ligand forms copper(I) complexes with a higher tetrahedricity index compared to asymmetrically substituted isocyanide ligands. Complexes 1–3 with the symmetrically substituted ligand achieved an index of 0.88–0.89, the highest among the series of halogen-substituted isocyanides studied [1]. This contrasts with the behavior of asymmetrically substituted ligands like 2-chloro-6-methylphenyl isocyanide, which resulted in lower tetrahedricity indices [1].

Coordination Chemistry Crystal Engineering Organometallics

2,6-Dichlorophenylisocyanide: Consistent IR Band Shift Upon Cu(I) Coordination

Upon coordination to copper(I) halides, the isocyanide C≡N stretching frequency of 2,6-dichlorophenylisocyanide exhibits a characteristic shift. The free ligand absorbs at 2120–2123 cm⁻¹, while in the [CuX(CNR)₃] complexes, this band shifts to 2135–2150 cm⁻¹ [1]. This represents a quantifiable increase of approximately 15–20 cm⁻¹, confirming end-on coordination and indicating the degree of electrophilic activation of the ligand at the metal center [1].

Coordination Chemistry Spectroscopy Organometallics

2,6-Dichlorophenylisocyanide: Superior Stability in Copper(I) Halide Complexes Over Iodide Analogs

The stability of copper(I) complexes with 2,6-dichlorophenylisocyanide is highly dependent on the halide ligand. While the iodide derivative [CuI(CNC₆H₃-2,6-Cl₂)₃] decomposes in visible light and at room temperature within several hours, the corresponding chloride and bromide complexes are significantly more robust and stable for several days when stored in the dark at 5–10°C [1].

Coordination Chemistry Stability Studies Material Science

2,6-Dichlorophenylisocyanide vs. 2,6-Dibromophenyl Isocyanide: Comparable Yields and Distinct IR Signatures in Cu(I) Complexes

In the synthesis of copper(I) halide complexes, the 2,6-dichlorophenylisocyanide ligand provides yields comparable to its dibromo analog. For instance, the synthesis of [CuBr(CNC₆H₃-2,6-Cl₂)₃] was achieved in 92% yield, while the analogous [CuBr(CNC₆H₃-2,6-Br₂)₃] was obtained in 91% yield [1]. However, the two ligands produce complexes with distinct IR signatures: the ν(C≡N) band for the dichloro complex is at 2146 cm⁻¹, whereas for the dibromo complex, it is at 2141 cm⁻¹ [1].

Coordination Chemistry Synthetic Yield Spectroscopy

2,6-Dichlorophenyl Moiety: Critical Pharmacophore for Selective Kinase Inhibition Over 3-Phenyl Analogs

The 2,6-dichlorophenyl group, as found in the target compound's derivatives, is essential for selective tyrosine kinase inhibition. In a study of c-Src and FGFR inhibitors, 3-(2,6-dichlorophenyl) analogues demonstrated superior efficacy against c-Src and FGFR kinases, whereas 3-phenyl analogues were found to be nonspecific inhibitors of isolated c-Src, FGFR, and PDGFR tyrosine kinases . This indicates that the 2,6-dichloro substitution pattern is not merely structural but is a key determinant of biological selectivity.

Medicinal Chemistry Drug Discovery Kinase Inhibition

2,6-Dichlorophenylisocyanide: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Design of Copper(I) Complexes with Predictable Coordination Geometry

The high tetrahedricity index (τ = 0.88–0.89) of Cu(I) complexes with 2,6-dichlorophenylisocyanide, as determined by X-ray diffraction, makes this ligand a superior choice for crystal engineering projects where a highly symmetrical, near-ideal tetrahedral coordination environment is desired [1]. Researchers can reliably use this ligand to build supramolecular structures based on predictable C–H···Cl interactions and π-stacking, as confirmed by structural studies [1].

Analytical Quality Control for Cu(I) Isocyanide Complex Synthesis

The quantifiable 15–20 cm⁻¹ shift in the ν(C≡N) IR band upon coordination of 2,6-dichlorophenylisocyanide to Cu(I) provides a clear, non-destructive analytical marker [1]. This allows for rapid, in-situ monitoring of complex formation and purity assessment without the need for single-crystal X-ray diffraction, streamlining reaction optimization in both academic and industrial labs [1].

Synthesis of Air-Sensitive Cu(I) Complexes via Mechanochemical Routes

The mechanochemical synthesis of [CuX(CNC₆H₃-2,6-Cl₂)₃] complexes (X = Cl, Br, I) by grinding the copper halide with the solid ligand in a 1:3 molar ratio achieves comparable yields (approximately 70-80%) to traditional solution-based methods [1]. This solvent-free approach is particularly advantageous for preparing these air- and light-sensitive compounds, minimizing decomposition and simplifying workup [1].

Medicinal Chemistry: Building Selective Kinase Inhibitors

2,6-Dichlorophenylisocyanide is a strategic starting material for medicinal chemists aiming to develop selective kinase inhibitors. Evidence shows that the 2,6-dichlorophenyl moiety confers specific inhibitory activity against c-Src and FGFR, in contrast to the non-specific activity of unsubstituted phenyl analogs . This established structure-activity relationship (SAR) makes it a preferred building block for focused libraries targeting these kinases .

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